molecular formula C20H34O B1673748 Kolavenol CAS No. 19941-83-4

Kolavenol

Cat. No.: B1673748
CAS No.: 19941-83-4
M. Wt: 290.5 g/mol
InChI Key: PQTMZYKTDFKGKV-DGLGTODWSA-N
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Mechanism of Action

Target of Action

Kolavenol primarily targets the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . It has proven to be a promising drug target for various liver diseases .

Mode of Action

This compound interacts with its target, FXR, by forming two hydrogen bonds with M265 and Y369 of human FXR . This interaction allows this compound to fit into the ligand binding pocket of FXR . This binding potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Biochemical Pathways

The biosynthesis of this compound involves the enzyme (–)-kolavenyl diphosphate synthase, which catalyzes the first step of salvinorin A biosynthesis . This reaction forms (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . This process is part of the larger biosynthetic pathways leading to salvinorin A .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with fxr and the subsequent induction of transcriptional activity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its therapeutic efficacy against hepatocyte disorders . By activating FXR, this compound can exert a protective effect against conditions such as Acetaminophen (APAP) toxicity, a common cause of hepatic failure .

Action Environment

These factors can influence the stereoselective biosynthesis of clerodane diterpenoid scaffolds, which includes this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kolavenol is synthesized through the biosynthesis of salvinorin A in Salvia divinorum. The first step involves the formation of (–)-kolavenyl diphosphate, which is subsequently dephosphorylated to afford (–)-kolavenol . The enzyme (–)-kolavenyl diphosphate synthase catalyzes this reaction .

Industrial Production Methods: Currently, there are no widely adopted industrial methods for the large-scale production of this compound. The compound is primarily obtained through extraction from natural sources such as Clusia grandiflora and Salvia divinorum .

Chemical Reactions Analysis

Types of Reactions: Kolavenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .

Comparison with Similar Compounds

Kolavenol’s distinct chemical structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTMZYKTDFKGKV-UUMJGGROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19941-83-4
Record name Kolavenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Kolavenol and where is it found?

A1: this compound is a clerodane diterpene found naturally in various plant species. It has been isolated from the roots of Solidago altissima [, ], the bark of Ptychopetalum olacoides [], and the leaves of Trichilia silvatica [], Guarea kunthiana [], and Macaranga tanarius [].

Q2: What is the biosynthetic origin of this compound?

A2: this compound biosynthesis originates from geranylgeranyl diphosphate (GGPP), a common precursor for diterpenes. Research suggests that a specific class II diterpene synthase, (–)-kolavenyl diphosphate synthase, catalyzes the formation of (–)-kolavenyl diphosphate from GGPP, which is subsequently dephosphorylated to yield (–)-kolavenol [].

Q3: What is the role of Kolavenyl diphosphate synthase in the biosynthesis of this compound?

A3: (–)-Kolavenyl diphosphate synthase (SdKPS) is a key enzyme in the biosynthetic pathway of this compound, specifically the (–)-enantiomer []. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate to form (–)-kolavenyl diphosphate, the direct precursor to this compound.

Q4: Are there any interesting findings regarding the structure and function of SdKPS?

A4: Yes, research indicates that a single amino acid substitution (phenylalanine to histidine) in the active site of SdKPS can completely alter its product specificity, shifting from (–)-kolavenyl diphosphate to ent-copalyl diphosphate []. This highlights the enzyme's potential for bioengineering efforts aimed at producing specific diterpenes.

Q5: Does the biosynthesis of this compound share any evolutionary relationship with other diterpenes?

A5: Interestingly, phylogenetic analysis suggests that clerodane diterpene biosynthesis, to which this compound belongs, might have polyphyletic origins within the Lamiaceae family []. This contrasts with the previous assumption of a monophyletic origin and suggests independent evolutionary events leading to clerodane biosynthesis in different lineages.

Q6: Has the genome of any this compound-producing plant been sequenced?

A6: Yes, the genome of Scutellaria barbata, a plant known to produce the clerodane diterpenoid this compound, has been sequenced and assembled into thirteen pseudochromosomes []. This genomic information is a valuable resource for understanding the genetic basis of this compound biosynthesis and potentially engineering its production.

Q7: What is the molecular formula and molecular weight of this compound?

A7: this compound has the molecular formula C20H34O and a molecular weight of 290.48 g/mol.

Q8: What spectroscopic techniques are helpful in identifying and characterizing this compound?

A8: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound [, , ]. 1D and 2D NMR techniques, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. MS, on the other hand, helps determine the molecular weight and fragmentation pattern, further aiding in structural confirmation.

Q9: What are the reported biological activities of this compound?

A9: this compound has demonstrated moderate antiproliferative activity against the A2780 ovarian cancer cell line in in vitro studies []. This suggests its potential as a lead compound for developing anticancer agents, although further research is necessary to explore its efficacy and safety profile.

Q10: Have any derivatives of this compound been discovered?

A10: Yes, several this compound derivatives have been isolated from natural sources, including 7-oxo-kolavelool, 7α-hydroxykolavelool, and 6α,7α-dihydroxythis compound from Ptychopetalum olacoides []. Additionally, a novel clerodane-ascorbate adduct, 5-O-acetyl-2-C-(cleroda-3,13-dien-15-yl)-β-L-xylo-3-hexulofuranosonic acid γ-lactone, featuring a this compound moiety, has been isolated from Brachyglottis bidwillii []. The discovery of these derivatives highlights the structural diversity within this class of compounds and their potential as sources of novel bioactive molecules.

Q11: Are there any studies investigating the effects of this compound on seed germination?

A11: Yes, studies have shown that this compound does not inhibit the germination of lettuce seeds, unlike some other acetylenes and terpenoids isolated from the same plant source [, ]. This suggests that this compound may not possess significant phytotoxic properties, at least not through mechanisms affecting seed germination.

Q12: Has the effect of fertilizers on this compound production in plants been studied?

A13: A study investigated the impact of nano-fertilizers and bio-fertilizers on the production of bioactive compounds, including this compound, in Solidago canadensis []. Results revealed that the application of these fertilizers, both individually and in combination, led to alterations in the levels of various bioactive compounds, including this compound, highlighting the potential of optimized fertilization strategies to enhance the production of valuable secondary metabolites in plants.

Q13: Have there been any total syntheses of this compound reported in the literature?

A14: Yes, total syntheses of (–)-Kolavenol have been achieved [, ]. These syntheses provide confirmation of the structure and absolute configuration of the naturally occurring compound and pave the way for the development of more efficient synthetic routes to access this compound and its derivatives for further biological evaluation and potential development as therapeutic agents.

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